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Introduction

Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused
by multidrug-resistant (MDR) Gram-negative bacteria. However, the increasing use of colistin
has inevitably led to the emergence and spread of resistance, posing a significant threat to
global health. This technical guide provides an in-depth overview of the molecular mechanisms
underpinning colistin resistance in clinical isolates, detailed experimental protocols for its
detection and characterization, and a summary of quantitative data to inform research and drug
development efforts.

The primary mechanism of action of colistin involves its electrostatic interaction with the
negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of
Gram-negative bacteria. This interaction displaces divalent cations (Mg?* and Ca?*) that
stabilize the LPS, leading to membrane destabilization, increased permeability, and eventual
cell death. Resistance to colistin predominantly arises from modifications of the bacterial outer
membrane that reduce this electrostatic interaction.

Molecular Mechanisms of Colistin Resistance

Colistin resistance in clinical isolates evolves through two primary avenues: chromosomal
mutations and the acquisition of plasmid-mediated resistance genes.
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Chromosomal Mutations Leading to Lipid A Modification

The most common form of chromosomally mediated colistin resistance involves the
modification of the lipid A moiety of LPS. This is primarily achieved through the addition of
positively charged molecules, namely phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-
arabinose (L-Ara4N), to the phosphate groups of lipid A. This modification reduces the net
negative charge of the outer membrane, thereby decreasing its affinity for the cationic colistin.
This process is tightly regulated by several two-component systems (TCS).

a) The PmrA/PmrB and PhoP/PhoQ Two-Component Systems:

The PmrA/PmrB and PhoP/PhoQ TCS are central to regulating the expression of genes
involved in lipid A modification.

o PmrA/PmrB System: In many Gram-negative bacteria, including Acinetobacter baumannii
and Pseudomonas aeruginosa, mutations in the pmrA and pmrB genes are a major cause of
colistin resistance. PmrB is a sensor kinase that, upon sensing environmental signals such
as low pH or high iron concentrations, autophosphorylates and subsequently transfers the
phosphate group to the response regulator PmrA. Phosphorylated PmrA then upregulates
the expression of the pmrCAB operon (in some species, the eptA gene) and the
arnBCADTEF (or pmrHFIJKLM) operon. The pmrC (or eptA) gene encodes a
phosphoethanolamine transferase that adds PEtN to lipid A, while the arn operon is
responsible for the synthesis and transfer of L-Ara4N to lipid A. Mutations in pmrA or pmrB
can lead to constitutive activation of this pathway, resulting in permanent modification of lipid
A and a colistin-resistant phenotype.

» PhoP/PhoQ System: This system is particularly important in Enterobacteriaceae like
Klebsiella pneumoniae and Escherichia coli. The sensor kinase PhoQ responds to low
magnesium concentrations and antimicrobial peptides. Upon activation, PhoQ
phosphorylates the response regulator PhoP, which in turn can activate the pmrD gene.
PmrD then post-translationally activates the PmrA/PmrB system. PhoP can also directly
activate the arn operon.

e MgrB, a Negative Regulator of PhoP/PhoQ: In K. pneumoniae, the small transmembrane
protein MgrB acts as a negative regulator of the PhoP/PhoQ system. Inactivation of the
mgrB gene through mutations, insertions, or deletions leads to the constitutive activation of
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PhoP/PhoQ, resulting in the upregulation of lipid A modification genes and subsequent
colistin resistance.

b) Mutations in Lipid A Biosynthesis Genes:

A less common but significant mechanism of colistin resistance is the complete loss of LPS
from the outer membrane. This can occur due to mutations in the genes essential for lipid A
biosynthesis, such as IpxA, IpxC, and IpxD. While this confers high-level colistin resistance, it
often comes at a significant fithess cost to the bacterium.

Plasmid-Mediated Colistin Resistance: The mcr Genes

The discovery of the first plasmid-mediated colistin resistance gene, mcr-1, in 2015 marked a
turning point in the evolution of colistin resistance, as it allowed for the horizontal transfer of
resistance between different bacterial species and strains. Since then, several variants of mcr
genes (from mcr-1 to mcr-10) have been identified worldwide.

These mcr genes encode phosphoethanolamine transferases that, similar to their
chromosomally encoded counterparts, catalyze the addition of PEtN to lipid A, reducing the
binding of colistin. The mcr genes are often located on mobile genetic elements such as
plasmids, facilitating their rapid dissemination.

Quantitative Data on Colistin Resistance

The following tables summarize key quantitative data related to the prevalence of different
resistance mechanisms and the associated Minimum Inhibitory Concentrations (MICs) of
colistin.

Table 1: Colistin MIC Values Associated with Specific Resistance Mechanisms
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Escherichia Plasmid-
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coli Mediated
Escherichia Plasmid-
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mcr-5 - 4-8
enterica Mediated

Table 2: Global Prevalence of mcr Genes in E. coli from Clinical and Non-Clinical Isolates
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Prevalence in

. Non-Clinical
Prevalence in .
] o Isolates mcr Variants
Region Clinical Reference(s)
(Healthy Reported
Isolates
Humans,
Livestock)
Global (Overall) 1.76% 8.71% mcr-1 to mcr-9
) Not specified mcr-1, mcr-5,
Africa 10.1%
separately mcr-8
) Not specified
Asia 9.24% mcr-1 to mcr-9
separately
) Not specified
Americas 7.65% mcr-1, mcr-3
separately
Not specified
Europe 3.03% mcr-1 to mcr-5
separately

Signaling Pathways and Resistance Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling
pathways involved in colistin resistance and the overarching workflow for investigating
resistance in a clinical setting.

Signaling Pathways
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 To cite this document: BenchChem. [The Evolution of Colistin Resistance in Clinical Isolates:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15560248#evolution-of-colistin-resistance-in-clinical-
isolates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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